3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
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Overview
Description
The compound 3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic molecule that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the azetidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzodiazole moiety: This step often involves a substitution reaction where the benzodiazole group is introduced onto the azetidine ring.
Attachment of the pyrimidinone group: This is typically done through a condensation reaction with a suitable pyrimidinone precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodiazole and pyrimidinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could yield a more saturated version of the original molecule.
Scientific Research Applications
3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound could be used as a probe or tool in biological studies to investigate various biochemical pathways.
Mechanism of Action
The mechanism by which 3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one: can be compared with other compounds that have similar structural features, such as other benzodiazole derivatives or pyrimidinone-containing compounds.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H27N5O2 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-[2-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C22H27N5O2/c1-14-15(2)23-13-26(20(14)29)12-19(28)25-10-16(11-25)27-18-9-7-6-8-17(18)24-21(27)22(3,4)5/h6-9,13,16H,10-12H2,1-5H3 |
InChI Key |
NXJFWEBZBOSQHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C)C |
Origin of Product |
United States |
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